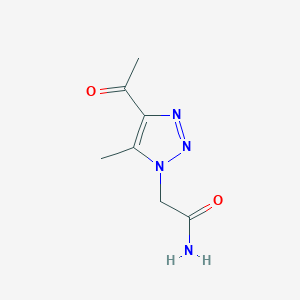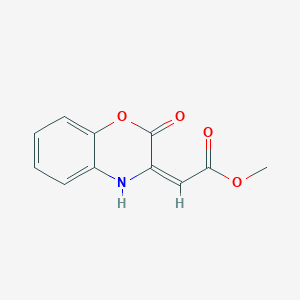
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promise in a number of different areas, including drug discovery, chemical synthesis, and materials science. In
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is not fully understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles in a variety of different reactions. This property makes it useful for a number of different applications, including drug discovery and chemical synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate have not been extensively studied. However, it is believed to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is its versatility. It can be used in a number of different applications, including drug discovery, chemical synthesis, and materials science. In addition, it has low toxicity and is generally considered to be safe for use in laboratory experiments. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in a laboratory setting.
Future Directions
There are a number of different future directions for research on 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate. One area of interest is in drug discovery, where this compound has shown promise as a lead compound for the development of new drugs. Researchers may also continue to explore the potential use of this compound in chemical synthesis and materials science. In addition, there may be opportunities to modify the structure of this compound to improve its properties and make it more useful for a variety of different applications.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate typically involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound as a yellow crystalline solid. The purity of the compound can be further improved through recrystallization and purification techniques.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate has been studied for its potential use in a number of different scientific research applications. One area of interest is in drug discovery, where this compound has been shown to have potential as a lead compound for the development of new drugs. It has also been studied for its potential use in chemical synthesis, where it has been used as a building block for the synthesis of other compounds. In addition, this compound has been studied for its potential use in materials science, where it has been used to create new materials with unique properties.
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-16-9-2-13(3-10-16)4-11-18(21)23-12-17(20)14-5-7-15(19)8-6-14/h2-11H,12H2,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNFPFRZVFTXNG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)

![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
